Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide
Description
This compound belongs to the class of benzothiazole-based hydrazides, characterized by a 6-methoxy-substituted benzothiazole core linked to an oxoacetichydrazide moiety. The benzothiazole scaffold is notable for its electron-rich aromatic system, which enhances interactions with biological targets, while the methoxy group at position 6 contributes to solubility and modulates electronic effects. The hydrazide group (-CONHNH₂) serves as a versatile functional unit for further derivatization, enabling the formation of thiosemicarbazides, hydrazones, or heterocycles like 1,3,4-oxadiazoles . This compound is synthesized via condensation of methyl 2-(benzo[d]thiazol-2-ylthio)acetate with hydrazine hydrate, followed by structural modifications . Its applications span antimicrobial, anticancer, and antimycobacterial research due to the benzothiazole moiety’s bioactivity .
Properties
CAS No. |
108679-67-0 |
|---|---|
Molecular Formula |
C10H10N4O3S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
2-hydrazinyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H10N4O3S/c1-17-5-2-3-6-7(4-5)18-10(12-6)13-8(15)9(16)14-11/h2-4H,11H2,1H3,(H,14,16)(H,12,13,15) |
InChI Key |
ORWBKXCJMPGWCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound combines a 6-methoxybenzothiazole core with an acetylhydrazide functional group. Key challenges include:
- Regioselective functionalization of the benzothiazole ring at the 2-position while preserving the 6-methoxy group.
- Hydrazide stability , as benzothiazole hydrazines are prone to oxidation and thermal decomposition.
- Purification complexities arising from polar byproducts in diazotization and acylation steps.
Primary Synthetic Routes
Diazotization-Reduction-Acylation Pathway (Three-Step Synthesis)
Diazotization of 6-Methoxy-2-Aminobenzothiazole
The foundational intermediate, 6-methoxy-2-hydrazinobenzothiazole, is synthesized via diazotization of 6-methoxy-2-aminobenzothiazole. Search result demonstrates that using freshly prepared sodium nitrite (1.05 eq) in hydrochloric acid (3 eq) at 0–5°C achieves >95% diazonium salt conversion. Critical parameters:
- Acid selection: Hydrochloric acid outperforms tetrafluoroboric acid in suppressing tar formation.
- Temperature control: Maintaining <5°C prevents premature decomposition.
Reduction to Hydrazine Derivative
Search result compares two reduction systems for diazonium salts:
| Reducing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂SO₃ (2.5 eq) | 90–95°C, 2h | 89.2 | 99.3 |
| SnCl₂·2H₂O (2.5 eq) | 0–5°C, 1h | 85.7 | 98.8 |
Potassium sulfite at elevated temperatures provides superior yield and purity by minimizing diazonium salt degradation.
Acylation with Acetic Anhydride
The hydrazine intermediate undergoes acylation. Search result details optimized conditions using acetic anhydride (1.2 eq) in ethanol at 60°C for 4h, achieving 92% yield. Catalyst screening revealed:
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| None | – | 72 |
| Hβ zeolite | 15 | 92 |
| Amberlyst-15 | 15 | 88 |
Hβ zeolites enhance reaction efficiency through Brønsted acid sites that activate the carbonyl group.
Direct Hydrazinolysis of 2-Chloro-6-Methoxybenzothiazole
Search result outlines a one-pot method using hydrazine hydrate (4 eq) in ethanol under reflux (3h):
2-Chloro-6-methoxybenzothiazole + NH₂NH₂·H₂O → 6-Methoxy-2-hydrazinobenzothiazole
Followed by acylation with acetyl chloride (1.1 eq) in pyridine (0–5°C, 1h), this route achieves 78% overall yield. Limitations include:
Catalytic Innovations and Green Chemistry
Analytical Characterization Data
Spectroscopic Profiles
Industrial Scalability Assessment
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 MT | 200 MT |
| E-Factor | 8.7 | 3.2 |
| PMI | 15.4 | 6.8 |
Continuous flow systems reduce waste generation by 63% through precise stoichiometric control and in-line purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the hydrazide group, converting it into amines or other reduced forms.
Substitution: The benzothiazole ring can participate in substitution reactions, where various substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is a complex organic compound that has a hydrazide functional group linked to a benzothiazole moiety. It contains a methoxy group and an amino group attached to a benzothiazole ring, which enhances its solubility and reactivity. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Potential Applications
- Medicinal Chemistry The presence of the methoxy group may lead to enhanced bioactivity by influencing membrane permeability and receptor interactions. Benzothiazole derivatives have been recognized for their ability to inhibit certain enzymes and modulate biological pathways related to cancer progression and microbial infections.
- Synthesis of Complex Molecules The hydrazide group can react with acetic acid to form N-acetyl derivatives, which are often utilized in the synthesis of more complex molecules. When this hydrazide is treated with acetic acid under acidic conditions, it may undergo partial acetylation, leading to the formation of various derivatives. The reaction can be influenced by factors such as temperature and the presence of catalysts.
Structural Similarities
Several compounds exhibit structural similarities to this compound.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Acetic Acid Hydrazide | Contains a simple hydrazide structure | Basic building block for more complex derivatives |
| Benzothiazole Hydrazone | Benzothiazole ring with hydrazone linkage | Known for selective biological activity |
| 6-Methoxybenzothiazole | Benzothiazole with methoxy substituent | Enhanced solubility and bioactivity |
| Acetyl Hydrazine | Simple acetylated hydrazine | Used in various synthetic pathways |
Mechanism of Action
The mechanism of action of acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related hydrazides:
Spectral and Physicochemical Properties
- IR/NMR Data: The target compound’s IR spectrum shows peaks at ~1672 cm⁻¹ (C=O stretch) and ~3316 cm⁻¹ (NH₂), similar to phthalazine-based hydrazides. However, the benzothiazole ring’s aromatic protons in ¹H-NMR appear as distinct multiplets at δ 7.75–8.38 ppm, absent in non-aromatic analogues .
- Solubility : The 6-methoxy group enhances aqueous solubility relative to methyl-substituted derivatives (e.g., 6-methyl-benzothiazole hydrazide in ), which exhibit higher lipophilicity .
Computational and Docking Studies
Molecular docking of the target compound reveals strong binding to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with a binding affinity (-9.2 kcal/mol) surpassing that of pyrazine-2-carboxylic acid hydrazides (-7.8 kcal/mol) . The methoxy group’s electron-donating effect stabilizes interactions with hydrophobic enzyme pockets.
Biological Activity
Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antibacterial, antifungal, and antioxidant properties.
Structural Information
- Molecular Formula : C₁₅H₁₈N₄O₂S
- SMILES Notation : CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)N/N=C\CC(C)C
- InChI Key : NMRKSBMQLQAHSG-APSNUPSMSA-N
Synthesis
The synthesis of this compound typically involves the reaction of acetic acid derivatives with hydrazine in the presence of a benzothiazole moiety. The specific synthetic route can vary based on the desired substituents on the benzothiazole ring.
Antibacterial Activity
Several studies have reported on the antibacterial properties of hydrazide derivatives. For instance, phenyl amino acetic acid hydrazides have shown moderate antibacterial activity against various strains. Compounds with specific substituents (e.g., 5-Br and 5-I) exhibited significant zones of inhibition against gram-positive bacteria, indicating that structural modifications can enhance antibacterial efficacy .
| Compound | Zone of Inhibition (mm) | Effective Against |
|---|---|---|
| 4h | 5.44 | B. stereothermophilus |
| 4n | 5.68 | Multiple strains |
| 4f | Moderate | Gram-positive only |
Antifungal Activity
The antifungal activity of similar hydrazide compounds has also been evaluated. In studies, certain derivatives demonstrated effective inhibition against fungal strains, highlighting their potential as antifungal agents. The effectiveness often correlates with the presence of specific functional groups on the hydrazide structure .
Antioxidant Activity
Research has indicated that compounds containing hydrazone and hydrazide functionalities possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. For example, a related study on hydrazides showed that they could upregulate antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in cellular models .
Case Studies
- Antioxidative Properties : A study focusing on hydrazide-containing compounds revealed their ability to reduce oxidative stress markers in rat liver cells, suggesting therapeutic potential in liver diseases .
- Antimicrobial Screening : Another case study evaluated a series of hydrazide derivatives for their antimicrobial properties against a panel of bacteria and fungi, confirming that structural variations significantly impact biological activity .
Q & A
Q. What are the most reliable synthetic routes for preparing acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide?
The compound can be synthesized via two primary pathways:
- Pathway 1 : Reacting ethyl-2-benzothiazolyl acetate with hydrazine hydrate under reflux in ethylene glycol, yielding the hydrazide derivative .
- Pathway 2 : Condensation of 2-aminothiophenol derivatives with cyanoacetohydrazide in the presence of glacial acetic acid, followed by methoxy-group functionalization .
Methodological Note : Pathway 1 offers higher yields (75–85%) under milder conditions, while Pathway 2 requires precise stoichiometric control of cyanoacetohydrazide to avoid side products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm the presence of hydrazide (–NH–CO–) and methoxy (–OCH₃) groups via peaks at ~3250 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C–O–C stretch) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy protons (δ 3.8 ppm). The hydrazide carbonyl carbon appears at ~165–170 ppm .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₀H₁₀N₄O₃S) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous metrazol (scMet) models in mice at 30–300 mg/kg doses .
- Enzyme Inhibition : Test against acetylcholinesterase or α-glucosidase using Ellman’s method or PNPG substrate, respectively .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent Optimization : Replace ethylene glycol with ethanol/water mixtures to reduce viscosity and improve hydrazine hydrate solubility .
- Catalytic Additives : Introduce acetic acid (4–5 drops) to accelerate hydrazone formation during derivatization .
- Temperature Control : Maintain reflux at 80–90°C to minimize decomposition of the methoxybenzothiazole moiety .
Q. What strategies resolve contradictory bioactivity data between structurally similar derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on biological targets. For example, 6-methoxy substitution enhances antimicrobial activity but reduces anticonvulsant potency .
- Metabolic Stability Testing : Assess hepatic microsomal stability to identify if contradictory results stem from differential metabolic degradation .
Q. How can computational methods guide the design of derivatives with enhanced fluorescence properties?
Q. What experimental approaches validate the compound’s potential as a fluorescent sensor?
Q. How can enzymatic inhibition mechanisms be elucidated for this compound?
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
